REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]([N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[n:5][c:6]([N:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH3:15])[n:7]1.[Na+:23].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33].[OH-:22].[nH:24]1[cH:25][n:26][cH:27][cH:28]1>>[c:2]1(-[n:24]2[cH:25][n:26][cH:27][cH:28]2)[n:3][c:4]([N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[n:5][c:6]([N:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH3:15])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(c1ccccc1)c1nc(Cl)nc(N2CCOCC2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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CN(c1ccccc1)c1nc(N2CCOCC2)nc(-n2ccnc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |